![molecular formula C20H20ClN5O4 B4623943 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4623943.png)

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea

Übersicht

Beschreibung

"N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea" is a chemical compound that has been studied for various properties and applications in scientific research. However, there is limited specific information about this exact compound in the available literature.

Synthesis Analysis

Several studies have described the synthesis of related compounds, which might provide insights into the synthesis of the target compound. For instance, the synthesis of 1-aryl-3-(2-chloroethyl) ureas was studied by Gaudreault et al. (1988), where derivatives from 4-phenylbutyric acid and alkylanilines were synthesized and evaluated for their cytotoxicity on human adenocarcinoma cells in vitro (Gaudreault et al., 1988).

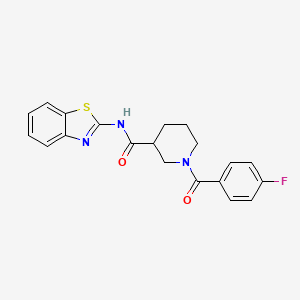

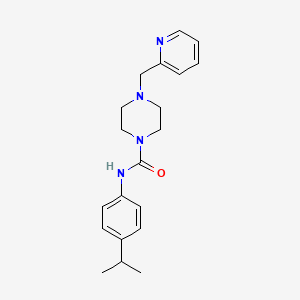

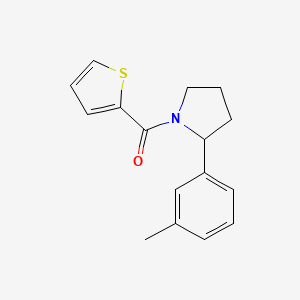

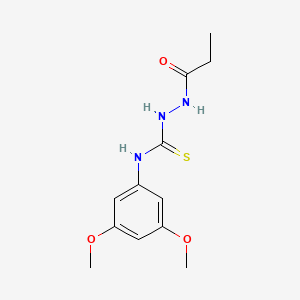

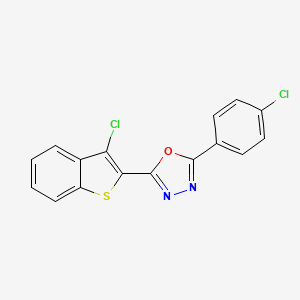

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. Lough et al. (2010) studied a derivative of N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, demonstrating the coplanar arrangement of non-H atoms in the molecule (Lough et al., 2010).

Chemical Reactions and Properties

The chemical reactions and properties of similar urea derivatives have been explored. For example, Thalluri et al. (2014) demonstrated the Lossen rearrangement in the synthesis of ureas from carboxylic acids, highlighting the reaction conditions and yields (Thalluri et al., 2014).

Physical Properties Analysis

The physical properties of related compounds, such as crystal structure and molecular geometry, have been studied. For instance, Kumar et al. (2000) analyzed the crystal structure of N-(p-methoxyphenyl)-N-prop-2-ynyl-urea, revealing a complex solid-state structure (Kumar et al., 2000).

Chemical Properties Analysis

Studies on similar compounds have provided insights into their chemical properties. Liang et al. (2020) synthesized a deuterium-labeled derivative of AR-A014418 (1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea) and discussed its purity and potential applications in pharmacokinetics studies (Liang et al., 2020).

Wissenschaftliche Forschungsanwendungen

Enhancing Agricultural Productivity

Nitrification and urease inhibitors, similar in function to the urea derivatives, have shown significant promise in reducing nitrogen loss in agricultural settings, thus enhancing fertilizer efficiency and sustainability. For example, urease inhibitors such as N-(n-butyl) thiophosphoric triamide (NBPT) and nitrification inhibitors like 3,4-dimethylpyrazole phosphate (DMPP) have been extensively studied for their ability to mitigate nitrogen losses through ammonia volatilization and nitrous oxide emissions, respectively (Guardia et al., 2017). Such compounds are instrumental in improving the nitrogen use efficiency of crops, thereby enhancing yield and reducing environmental impacts.

Material Science Applications

In the realm of material science, derivatives of urea have been explored for their gelation properties and ability to form organized structures. For instance, certain urea compounds can form hydrogels in specific conditions, with their rheological properties being finely tunable through anion selection (Lloyd & Steed, 2011). These materials have potential applications in drug delivery systems, tissue engineering, and as scaffolds for cell growth, given their biocompatibility and structural versatility.

Pharmaceutical Research

In pharmaceutical research, urea derivatives exhibit a wide range of biological activities, including antimicrobial and anticancer properties. Certain compounds have been synthesized and evaluated for their inhibitory effects on various bacterial strains, showcasing moderate to significant antimicrobial activity (Asiri & Khan, 2010). Additionally, some urea derivatives have shown promising cytotoxic effects against cancer cell lines, indicating their potential as chemotherapeutic agents (Mansour et al., 2020). The exploration of these compounds in the development of new cancer treatments is an area of significant interest.

Eigenschaften

IUPAC Name |

1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(2-methoxy-4-nitrophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O4/c1-12-19(13(2)25(24-12)11-14-6-4-5-7-16(14)21)23-20(27)22-17-9-8-15(26(28)29)10-18(17)30-3/h4-10H,11H2,1-3H3,(H2,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSUTCNGWBMTKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(2-methoxy-4-nitrophenyl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide](/img/structure/B4623874.png)

![N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4623879.png)

![N-(4-{[(2-cycloheptylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4623904.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(9H-xanthen-9-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B4623932.png)

![ethyl {[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}(oxo)acetate](/img/structure/B4623933.png)

![1-(2-chlorophenyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4623956.png)

![1-[4-(4-butoxy-3-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4623964.png)

![2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B4623966.png)